

A Comparative Guide to Computational and Experimental Data for 1-Nitrocyclohexene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Nitrocyclohexene

Cat. No.: B1209902

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of available computational and experimental data for **1-Nitrocyclohexene**, a valuable intermediate in organic synthesis. By presenting a side-by-side analysis of theoretical predictions and empirical findings, this document aims to offer a comprehensive resource for researchers utilizing this compound in their work.

Spectroscopic and Physicochemical Properties: A Side-by-Side Comparison

The following tables summarize the quantitative data available for **1-Nitrocyclohexene**, drawing from both experimental measurements and computational predictions.

Property	Experimental Value	Computational Value	Data Source (Experimental)	Data Source (Computational)
Physical Properties				
Molecular Formula	C ₆ H ₉ NO ₂	C ₆ H ₉ NO ₂	[1]	[1]
Molecular Weight	127.14 g/mol	127.14 g/mol	[1]	[1]
Boiling Point	66-68 °C at 1.5 mmHg	Not Available	[2]	
Density	1.127 g/mL at 25 °C	Not Available	[2]	
Refractive Index (n _{20/D})	1.505	Not Available	[2]	
Spectroscopic Data				
¹ H NMR (CDCl ₃ , 400 MHz)	See Table 2 for detailed shifts	Not Available	[2]	
¹³ C NMR (CD ₃ OD, 100 MHz)	See Table 3 for detailed shifts	Not Available	[2]	
IR Spectrum	Available (see linked resources)	Not Available	[1][3]	
Mass Spectrum	Available (see linked resources)	Not Available	[1]	
Computed Properties				
XLogP3-AA	Not Available	1.8	[1]	

Hydrogen Bond Donor Count	Not Available	0	[1]
Hydrogen Bond Acceptor Count	Not Available	2	[1]
Rotatable Bond Count	Not Available	0	[1]
Exact Mass	Not Available	127.063328530 Da	[1]
Topological Polar Surface Area	Not Available	45.8 Å ²	[1]

Table 1: Comparison of Experimental and Computational Data for **1-Nitrocyclohexene**.

Experimental Spectroscopic Data

Detailed experimental nuclear magnetic resonance (NMR) data provides insight into the molecular structure of **1-Nitrocyclohexene**.

Proton Signal (Assignment)	Chemical Shift (δ, ppm)
=CH-	7.15 (t, J=4.0 Hz)
-CH ₂ -C=	2.45 (m)
-CH ₂ -CH ₂ -	1.80 (m)

Table 2: Experimental ¹H NMR Data for **1-Nitrocyclohexene**.

Carbon Signal (Assignment)	Chemical Shift (δ, ppm)
C=N	147.5
=CH	135.0
-CH ₂ -C=	25.8
-CH ₂ -CH ₂ -	22.0, 21.5

Table 3: Experimental ^{13}C NMR Data for **1-Nitrocyclohexene**.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and validation of scientific findings.

Synthesis of **1-Nitrocyclohexene**

One reported synthesis of a derivative involving **1-nitrocyclohexene** is described as follows:

Reactants and Solvents:

- **1-Nitrocyclohexene** (5.0441 g, 39.67 mmol)
- Ethyl isocyanoacetate (4.3340 g, 37.16 mmol)
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (6.2 mL, 41.5 mmol)
- 2-Propanol (45 mL)
- Tetrahydrofuran (THF) (45 mL)
- 2N Hydrochloric acid (HCl) (~100 mL)
- Ethyl acetate (EtOAc) (~50 mL)
- Water (H_2O)
- 5% Sodium bicarbonate (NaHCO_3)
- Sodium sulfate (Na_2SO_4)
- Dichloromethane (CH_2Cl_2)

Procedure:

- A solution of 1,8-Diazabicyclo[5.4.0]undec-7-ene in 2-propanol was added to a stirring solution of **1-nitrocyclohexene** and ethyl isocyanoacetate in THF over approximately 25

minutes.[2]

- The reaction was stirred overnight at room temperature.[2]
- Upon completion, 2N HCl and EtOAc were added to the reaction mixture.[2]
- The organic layer was separated and subsequently washed with H₂O, 5% NaHCO₃, and again with H₂O.[2]
- The crude product was dried over Na₂SO₄, filtered, and concentrated.[2]
- Purification was performed by silica gel chromatography using 100% CH₂Cl₂ as the eluent. [2]

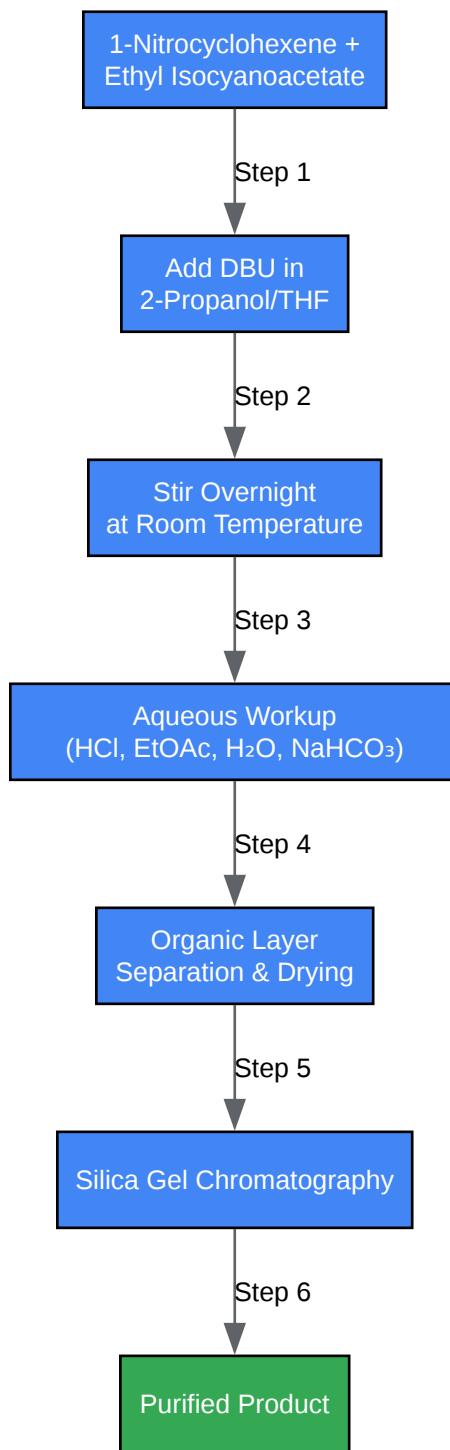
NMR Spectroscopy

- ¹H NMR: The spectrum was recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.[2]
- ¹³C NMR: The spectrum was recorded on a 100 MHz spectrometer using deuterated methanol (CD₃OD) as the solvent.[2]

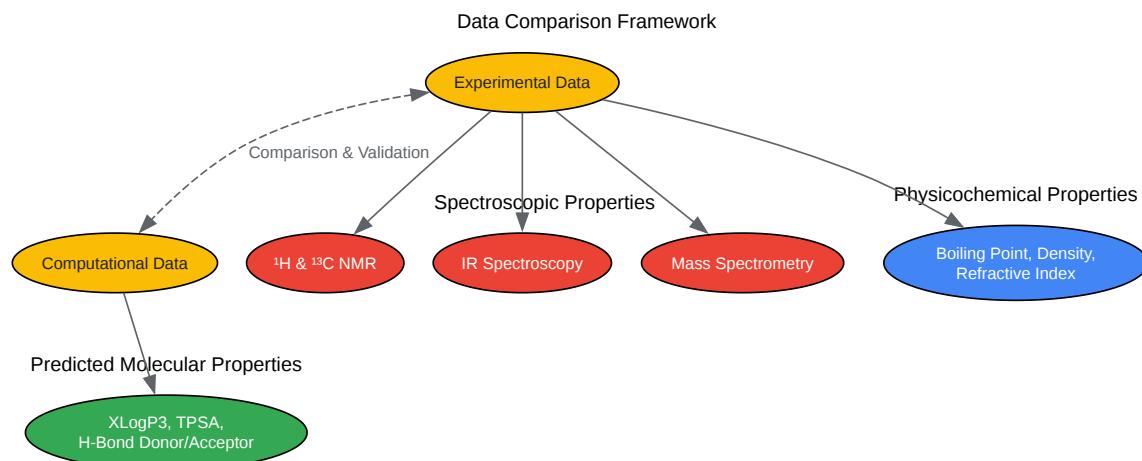
Visualizing Workflows and Relationships

Graphical representations of experimental workflows and conceptual comparisons can aid in the rapid comprehension of complex information.

Synthesis of 1-Nitrocyclohexene Derivative

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of a **1-Nitrocyclohexene** derivative.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Nitrocyclohexene | C₆H₉NO₂ | CID 75713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis routes of 1-Nitrocyclohexene [benchchem.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- To cite this document: BenchChem. [A Comparative Guide to Computational and Experimental Data for 1-Nitrocyclohexene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1209902#computational-vs-experimental-data-for-1-nitrocyclohexene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com